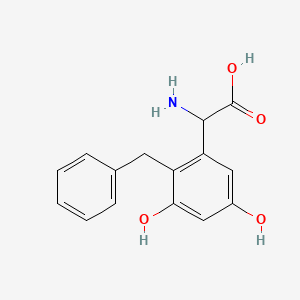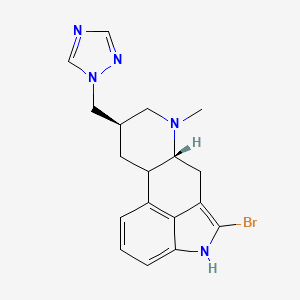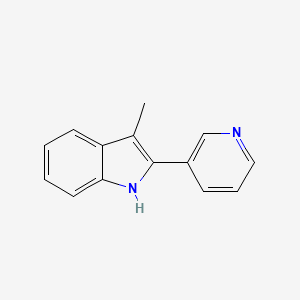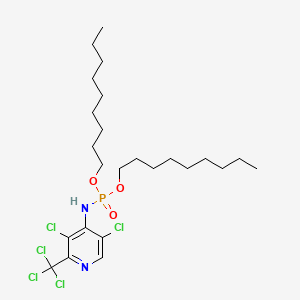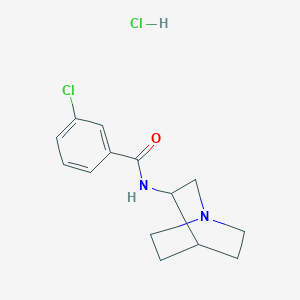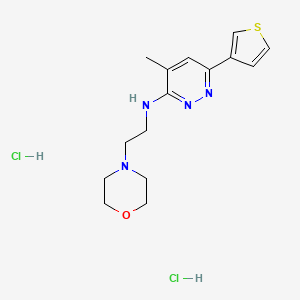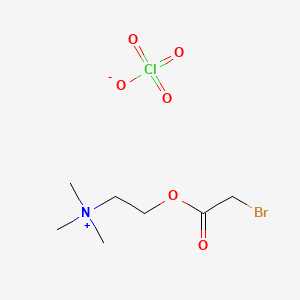
4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- typically involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . This process yields the pyrazolopyrimidine core, which can be further functionalized to introduce various substituents, including the phenylamino group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to alter the pyrazolopyrimidine core.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with residues like Leu83 in the CDK2 active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: A closely related compound with similar biological activities.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another derivative with potent CDK2 inhibitory activity.
Thioglycoside derivatives: Compounds with similar core structures but different substituents, showing varied biological activities.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidine-4-thione, 1,5-dihydro-5-amino-6-(phenylamino)- stands out due to its potent dual activity against multiple cancer cell lines and its ability to induce significant alterations in cell cycle progression and apoptosis . Its unique structure allows for versatile modifications, making it a valuable scaffold for drug development.
Eigenschaften
CAS-Nummer |
141300-25-6 |
|---|---|
Molekularformel |
C11H10N6S |
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
5-amino-6-anilino-1H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H10N6S/c12-17-10(18)8-6-13-16-9(8)15-11(17)14-7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14,15,16) |
InChI-Schlüssel |
UACHFHYFXFEPHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=NN3)C(=S)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



